

Identification and characterization of impurities from Bortezomib-pinanediol synthesis

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Technical Support Center: Bortezomib-Pinanediol Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of **Bortezomib-pinanediol** and the identification and characterization of its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of **Bortezomib-pinanediol**?

A1: The most frequently encountered impurities in Bortezomib synthesis include:

- Epimer of Bortezomib: This results from the partial racemization of the L-phenylalanine stereogenic center during the chemical synthesis.[1][2]
- Oxidative Degradation Products: These are epimeric products where the boron atom is replaced by a hydroxyl (-OH) group.[1][2] This deboronation is also a primary biotransformation pathway in humans.[2]
- Diastereomers and Enantiomers: Bortezomib has two diastereomers and two enantiomers that can be present as impurities.[3] The (1S,2R)-enantiomer is a notable impurity.[4][5]



- Process-Related Impurities: These can include residual solvents, starting materials, and byproducts from the synthetic route.
- Degradants from Stress Conditions: Significant degradation can occur under acidic and basic stress conditions, leading to impurities like the hydroxyamide impurity.[3]

Q2: What is the typical form of Bortezomib active pharmaceutical ingredient (API)?

A2: The essence of Bortezomib is produced as a trimeric boronic anhydride.[1][2] During formulation with mannitol, it forms a stable monomeric diester. Upon reconstitution in a saline solution for injection, this ester is hydrolyzed to release the active boronic acid.[1][2]

Q3: What are the ICH guidelines regarding the characterization of impurities?

A3: According to the International Council for Harmonisation (ICH) guidelines, any impurity that exceeds the identification threshold of 0.1% should be characterized.[1]

Troubleshooting Guide

Problem 1: An unexpected peak is observed in my HPLC chromatogram.

- Possible Cause 1: Epimeric Impurity. Partial racemization of L-phenylalanine can lead to the formation of an epimer of Bortezomib.[1][2]
 - Troubleshooting Step: Utilize a chiral HPLC method to resolve the epimers. Normal phase
 HPLC with a chiral stationary phase like Chiral Pak ID-3 can be effective.[5]
- Possible Cause 2: Oxidative Degradation. Exposure to atmospheric oxygen can lead to the oxidation of the B-C bond, resulting in deboronated impurities.
 - Troubleshooting Step: Analyze the sample using LC-MS to check for masses corresponding to the hydroxylated products. The absence of the characteristic boron isotope pattern (20% ¹⁰B and 80% ¹¹B) can confirm deboronation.[2] Ensure reactions and storage are performed under an inert atmosphere (e.g., argon) to minimize oxidation.
- Possible Cause 3: Starting Material or Reagent Impurity. The impurity may be present in one
 of the starting materials or reagents.



 Troubleshooting Step: Analyze all starting materials and reagents by HPLC to ensure their purity before use.

Problem 2: Poor separation of Bortezomib enantiomers.

- Possible Cause: Inappropriate HPLC Method. The separation of enantiomers requires a chiral environment.
 - Troubleshooting Step: Develop or adopt a normal phase HPLC (NP-HPLC) method using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those based on cellulose or amylose, have proven effective for separating Bortezomib enantiomers.[4] A mobile phase consisting of n-heptane, 2-propanol, ethyl alcohol, and trifluoroacetic acid has been successfully used.[5]

Problem 3: Variation in the assay of the active agent.

- Possible Cause: Equilibrium between Boronic Acid and Boronic Ester. In solution,
 Bortezomib exists in equilibrium with its mannitol ester form.[6]
 - Troubleshooting Step: Use ¹H-NMR spectroscopy to determine the ratio of free boronic acid to the boronic ester by integrating the respective signals.[6] This will provide a more accurate assessment of the active species.

Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the general impurity profiling of Bortezomib.

- Column: Symmetry C18 (250 x 4.6 mm ID, 5 μ m particle size)[6] or Waters Symmetry Shield RP18 (250 x 4.6 mm, 5 μ m).[4]
- Mobile Phase A: Acetonitrile/water (30/70, v/v) with 0.1% formic acid.[6]
- Mobile Phase B: Acetonitrile/water (80/20, v/v) with 0.1% formic acid.[6]
- Gradient Program:



o 0-15 min: 100% A

15-30 min: 100% A to 100% B

30-45 min: Hold at 100% B[6]

Flow Rate: 1.0 mL/min[1][6]

Column Temperature: 25°C[6] or 35°C[4]

Injection Volume: 20 μL[4][6]

• UV Detection: 270 nm[1][4][6]

LC-MS for Impurity Identification

This method is used for the identification of unknown impurities by mass analysis.

- LC System: Waters 2695 separation module with a diode array detector.[1]
- MS System: Waters Quattro API with an electrospray ionization (ESI) source in positive mode.[1]
- Column: C18 XTerra (100 x 1 mm, 3.5 μm).[1]
- Mobile Phase A: 0.1% (v/v) TFA in water.[1]
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[1]
- Elution: Linear gradient.[1]
- Flow Rate: 1.0 mL/min.[1]

Normal Phase HPLC (NP-HPLC) for Enantiomeric Separation

This method is specifically for the separation and quantification of Bortezomib enantiomers.



 Column: Chiral Pak ID-3 (250 x 4.6 mm, 3 μm) ("amylose-based 3-chlorophenylcarbamate" chiral stationary phase).[5]

• Mobile Phase: n-heptane/2-propanol/ethyl alcohol/TFA (82:15:3:0.1, v/v/v/v).[5]

• Flow Rate: 0.6 mL/min.[5]

• Column Temperature: 25°C.[5]

• Injection Volume: 20 μL.[5]

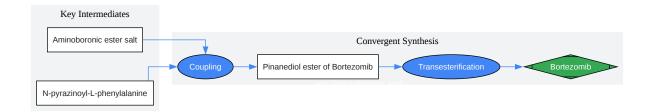
• Detection Wavelength: 270 nm.[5]

Quantitative Data Summary

Impurity Type	Typical Level	Analytical Method	Reference
Epimer of Bortezomib	0.16%	HPLC-MS	[1]
Oxidative Degradation Product 1	0.13%	HPLC-MS	[1]
Oxidative Degradation Product 2	0.07%	HPLC-MS	[1]
Total Impurities (Bortenat 2mg)	0.96%	HPLC	[6]
Total Impurities (Bortenat 3.5mg)	0.23%	HPLC	[6]
Total Impurities (VELCADE 3.5mg)	0.28%	HPLC	[6]
(1S,2R)-enantiomer (Acceptance Limit)	0.5%	NP-HPLC	[3]

Visualizations

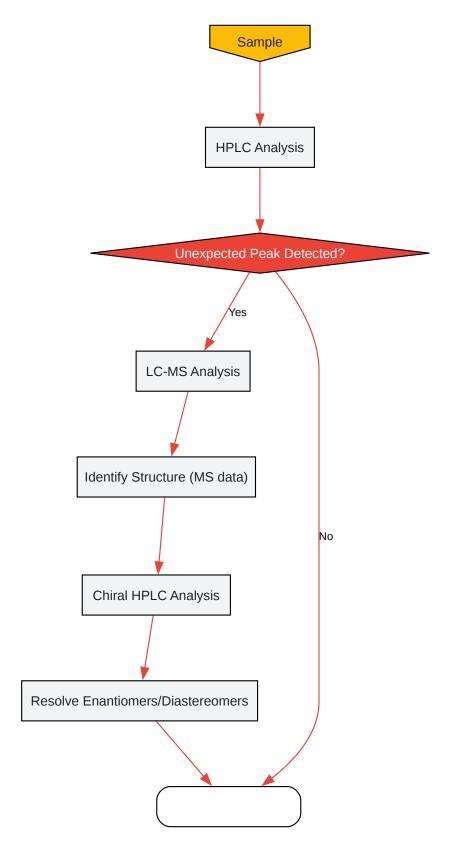




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Caption: Convergent synthesis pathway for Bortezomib.





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Caption: Workflow for impurity identification and characterization.



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